Half-Life in Base: TBDMS vs. TMS Ether
The TBDMS ether functionality confers a hydrolytic stability advantage under basic conditions that is massive relative to the TMS analog. Fujifilm Wako reports directly comparable half-life data for n-hexyl silyl ethers in 5% NaOH–95% MeOH: the TBS (TBDMS) ether remains stable for >24 hours, whereas the TMS ether is fully hydrolyzed in under 1 minute . This represents a >1,440-fold difference in survival time under identical alkaline conditions. The same source confirms that in 1% HCl–MeOH at 25 °C both TMS and TBS ethers hydrolyze within <1 minute, demonstrating that the TBDMS advantage is base-specific and does not compromise acid-labile deprotection options . The data are generated on primary alkyl silyl ethers (n-C₆H₁₃O–Si); the allylic oxygen environment in 1-(tert-butyldimethylsilyl)prop-2-en-1-ol is expected to exhibit comparable relative behavior .
| Evidence Dimension | Half-life in 5% NaOH–95% MeOH at ambient temperature |
|---|---|
| Target Compound Data | n-C₆H₁₃OTBS (TBDMS ether): stable for >24 hours |
| Comparator Or Baseline | n-C₆H₁₃OTMS (TMS ether): <1 minute (complete hydrolysis) |
| Quantified Difference | >1,440-fold longer survival; TBDMS ether stable >24 h vs. TMS ether <1 min |
| Conditions | 5% NaOH–95% MeOH, ambient temperature; comparative data from Fujifilm Wako silylation reagent product specification table |
Why This Matters
For any synthetic route involving aqueous basic workup, basic reaction media, or chromatographic purification on basic alumina, the TBDMS variant survives conditions that would quantitatively destroy the TMS analog, directly impacting isolated yield and route feasibility.
